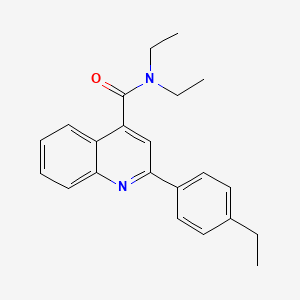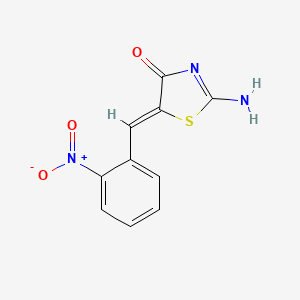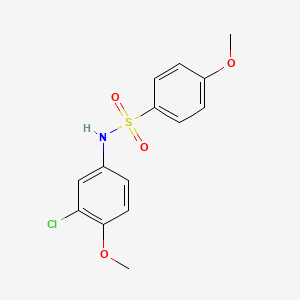
N,N-diethyl-2-(4-ethylphenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-(4-ethylphenyl)-4-quinolinecarboxamide, commonly known as DEET, is a popular insect repellent that has been used for over 60 years. DEET is a colorless and odorless liquid that is widely used to prevent mosquito and tick bites. The chemical was first developed by the United States Army in 1946 and has since been used by millions of people worldwide.
Mecanismo De Acción
The exact mechanism of action of DEET is not fully understood, but it is believed to work by blocking the receptors on the insects' antennae that detect carbon dioxide and lactic acid, which are the chemicals that humans and other animals produce when they exhale. DEET may also interfere with the insects' ability to detect other chemicals, such as octenol, which is produced by humans and other mammals.
Biochemical and Physiological Effects
DEET has been shown to have low toxicity in humans and other mammals. However, prolonged exposure to high concentrations of DEET can cause skin irritation, eye irritation, and neurological effects, such as headaches and dizziness. Ingestion of DEET can also cause gastrointestinal distress, such as nausea and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is a widely used insect repellent that has been extensively studied for its efficacy against various insect species. The chemical is easy to use and can be applied directly to the skin or clothing. However, DEET has some limitations in the lab experiments. DEET can be difficult to work with due to its low solubility in water and high volatility. The chemical can also be affected by environmental factors, such as temperature and humidity, which can affect its efficacy.
Direcciones Futuras
There are several future directions for research on DEET. One area of research is to develop new and more effective insect repellents that are less toxic and more environmentally friendly than DEET. Another area of research is to investigate the mechanism of action of DEET in more detail to better understand how it works and to identify new targets for insect repellents. Additionally, future research could focus on developing new formulations of DEET that are more stable and easier to use in different environments and conditions.
Conclusion
DEET is a widely used insect repellent that has been extensively studied for its efficacy against various insect species. The chemical has been shown to have low toxicity in humans and other mammals, but prolonged exposure to high concentrations can cause skin irritation, eye irritation, and neurological effects. DEET has some limitations in the lab experiments, but it remains a popular and effective insect repellent. Future research could focus on developing new and more effective insect repellents that are less toxic and more environmentally friendly than DEET.
Métodos De Síntesis
DEET is synthesized through a multi-step process that involves the reaction of ethylbenzene with nitric acid to produce 4-nitroethylbenzene. The nitro group is then reduced to an amino group, and the resulting compound is reacted with quinolinecarboxylic acid to produce DEET.
Aplicaciones Científicas De Investigación
DEET is a widely studied chemical that has been extensively researched for its insect repellent properties. The chemical has been used in numerous studies to test its efficacy against various insect species, including mosquitoes and ticks. DEET has also been studied for its potential to repel other arthropods, such as sand flies and black flies.
Propiedades
IUPAC Name |
N,N-diethyl-2-(4-ethylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-4-16-11-13-17(14-12-16)21-15-19(22(25)24(5-2)6-3)18-9-7-8-10-20(18)23-21/h7-15H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWSLADMWQIGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(4-ethylphenyl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5803339.png)
![2-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5803344.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5803359.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde](/img/structure/B5803366.png)



![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)
![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)

![N-(2-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5803420.png)
![4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5803424.png)